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Compound of Interest

Compound Name:
2,2'-Ethylidenebis(4,6-di-tert-

butylphenol)

Cat. No.: B1294883 Get Quote

An In-depth Technical Guide: 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

Abstract

This technical guide provides a comprehensive overview of 2,2'-Ethylidenebis(4,6-di-tert-
butylphenol), a sterically hindered phenolic antioxidant. It is a compound of significant

industrial importance, primarily utilized as a stabilizer to prevent oxidative degradation in

polymers, plastics, and elastomers. This document details its molecular structure,

physicochemical properties, and core reactivity, with a specific focus on its antioxidant

mechanism. Furthermore, it presents detailed experimental protocols for its synthesis and

analysis, designed for researchers, scientists, and professionals in drug development and

material science. All quantitative data is systematically organized into tables for clarity, and key

processes are visualized using diagrams to facilitate understanding.

Molecular Structure and Identification
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a symmetrical molecule characterized by two

4,6-di-tert-butylphenol units linked by an ethylidene bridge at the ortho positions (2,2') relative

to the hydroxyl groups. The defining feature of its structure is the presence of bulky tert-butyl

groups flanking the phenolic hydroxyls. This steric hindrance is fundamental to its function as a

high-performance antioxidant.
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Identifier Value

IUPAC Name
2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-

hydroxyphenyl)ethyl]phenol[1][2]

CAS Number 35958-30-6[1][3][4][5][6]

Molecular Formula C₃₀H₄₆O₂[1][3][4][5][6]

Molecular Weight 438.69 g/mol [4][6]

SMILES

CC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)

(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)

(C)C)O[1]

InChI Key DXCHWXWXYPEZKM-UHFFFAOYSA-N[1][5]

Synonyms
Isonox 129, Vanox 1290, Anox 29, Tinogard

NOA, Tetrabutyl ethylidenebisphenol[1][3][5][6]

Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are well-documented, reflecting its

solid, high-melting-point nature and its high lipophilicity.

Table 2: Physicochemical Properties
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Property Value Reference

Physical Form Solid

Melting Point 161-164 °C [3][4]

Boiling Point 464.8 ± 40.0 °C (Predicted) [2][3][7]

Density 0.975 ± 0.06 g/cm³ (Predicted) [2][3]

Flash Point
177.7 °C to >380 °C (Values

vary significantly by source)
[3][8]

pKa 11.28 ± 0.50 (Predicted) [3][7]

LogP
8.4 to 10.1 (Predicted, method-

dependent)
[1][3][9]

Topological Polar Surface Area 40.5 Å² [1][3]

Table 3: Spectroscopic Data Summary
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Spectroscopy Key Features

¹H NMR

Expected signals include: singlets for tert-butyl

protons, distinct signals for aromatic protons, a

quartet for the methine (CH) proton of the

ethylidene bridge, a doublet for the methyl (CH₃)

protons of the bridge, and a broad singlet for the

sterically hindered hydroxyl (OH) protons.

¹³C NMR

Aromatic carbons, quaternary carbons of the

tert-butyl groups, methyl and methine carbons of

the bridge, and the carbon bearing the hydroxyl

group are expected to show distinct signals.

Infrared (IR)

A characteristic broad absorption band for the

O-H stretch (phenolic) around 3500-3650 cm⁻¹

(sharp due to steric hindrance preventing strong

H-bonding), C-H stretching bands for alkyl

groups just below 3000 cm⁻¹, and aromatic C=C

stretching bands in the 1500-1600 cm⁻¹ region.

[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum would

show the molecular ion peak (M⁺) at m/z 438.

The fragmentation pattern would likely involve

cleavage at the ethylidene bridge, leading to

prominent fragment ions.[1][5]

Core Reactivity: The Antioxidant Mechanism
The primary function of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is to inhibit oxidation by

scavenging free radicals. This reactivity is dictated by the phenolic hydroxyl groups and the

steric hindrance provided by the adjacent tert-butyl groups.

The mechanism involves the donation of a hydrogen atom from one of the phenolic hydroxyl

groups to a highly reactive free radical (e.g., a peroxy radical, ROO•) that is propagating an

oxidation chain reaction. This process neutralizes the radical, terminating the chain. The

resulting phenoxy radical is significantly stabilized by two factors:
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Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across

the aromatic ring.

Steric Hindrance: The bulky tert-butyl groups at the ortho positions physically block the

radical center on the oxygen atom, preventing it from participating in further undesirable

reactions. This steric shielding is crucial for its efficacy as a primary antioxidant.
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Hindered Phenol
(Ar-OH)

Stabilized Phenoxy Radical
(Ar-O•)

 H• Donation

Free Radical
(R•)

Neutralized Species
(R-H)

 H• Abstraction
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1. Dissolve 2,4-DTBP
in Acetic Acid

2. Add H₂SO₄ Catalyst
(Ice Bath)

3. Add Acetaldehyde
(Dropwise <10°C)

4. Stir at Room Temp
(12-18h)

5. Quench in Ice Water
(Precipitation)

6. Filter & Wash
(H₂O, NaHCO₃)

7. Recrystallize
(from Methanol)

8. Filter & Dry
(Vacuum)

Final Product

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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